Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl-

Description

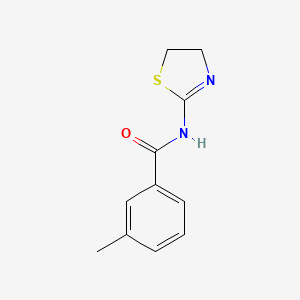

Its molecular formula is C₁₁H₁₂N₂OS, with a monoisotopic mass of 220.0674 Da . The compound’s SMILES string, CC1=CC(=CC=C1)C(=O)NC2=NCCS2, highlights the dihydrothiazoline ring fused to the benzamide backbone.

Collision cross-section (CCS) predictions for this compound vary depending on its charge state:

- [M+H]⁺: CCS = 176.0 Ų (m/z 221.1)

- [M+Na]⁺: CCS = 190.9 Ų (m/z 243.1)

- [M-H]⁻: CCS = 175.1 Ų (m/z 219.1) .

These CCS values suggest moderate molecular compactness, which may influence its pharmacokinetic behavior, such as membrane permeability or protein binding.

Properties

CAS No. |

72225-21-9 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methylbenzamide |

InChI |

InChI=1S/C11H12N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-4,7H,5-6H2,1H3,(H,12,13,14) |

InChI Key |

ZPPXSYPBRRFKCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NCCS2 |

Origin of Product |

United States |

Biological Activity

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- has the molecular formula and features a thiazole ring that contributes to its unique biological properties. The presence of the thiazole moiety is significant as it often correlates with antimicrobial and anticancer activities.

| Compound | Molecular Formula | Key Structural Features | Biological Activity |

|---|---|---|---|

| Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- | C₁₁H₁₂N₂OS | Thiazole ring, methyl group | Anticancer, antimicrobial |

Synthesis

The synthesis of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- typically involves multi-step organic reactions that include the formation of the thiazole ring followed by the introduction of the benzamide structure. Various methods have been reported for synthesizing similar compounds, often focusing on optimizing yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Benzamide derivatives, particularly against various cancer cell lines. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells such as MDA-MB-231. In a study, it resulted in a significant increase in annexin V-FITC positive apoptotic cells (from 0.18% to 22.04%) compared to control groups .

- Enzyme Inhibition : It exhibits selective inhibition against carbonic anhydrases (CA IX and CA II), with IC50 values indicating strong selectivity for CA IX (10.93–25.06 nM) over CA II (1.55–3.92 μM) .

Antimicrobial Activity

The thiazole component is associated with notable antimicrobial properties:

- In Vitro Studies : Compounds containing thiazole rings have demonstrated efficacy against a range of bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanisms : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Case Studies

-

Study on MDA-MB-231 Cells :

- Objective : Evaluate apoptosis induction.

- Findings : Significant increase in late apoptotic phase cells when treated with Benzamide derivatives compared to controls.

- Antimicrobial Efficacy Against E. coli :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dihydrothiazolyl or Thiazolyl Moieties

Benzamide Derivatives with Alternative Heterocycles

Key Findings from Comparative Analysis

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., nitro in 4c compound ) increase melting points and polarity. The target compound’s methyl group, a mild electron donor, likely results in lower melting points compared to nitro derivatives but higher than methoxy/ethoxy analogues. Ethoxy () and trimethoxy () substituents enhance lipophilicity and solubility, respectively, compared to the target compound’s methyl group.

Yields for similar reactions range from 82–85% , suggesting efficient protocols.

Collision Cross-Section (CCS) Insights :

- The target compound’s CCS values (176.0–190.9 Ų ) are comparable to medium-sized heterocyclics, indicating moderate cellular permeability. This contrasts with bulkier derivatives like 3,4,5-trimethoxy-N-(4-methylthiazol-2-yl)benzamide , which likely exhibit higher CCS due to added substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.